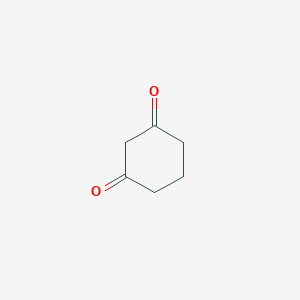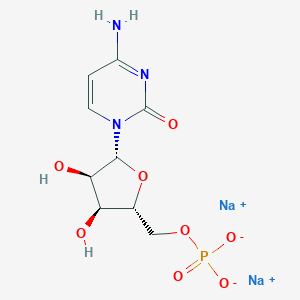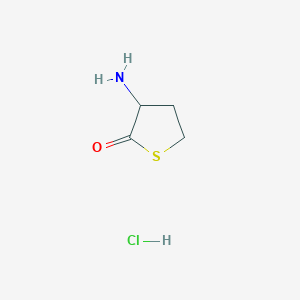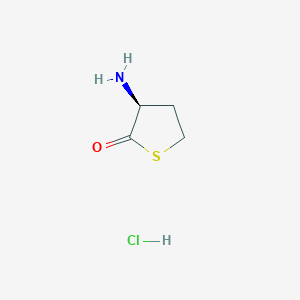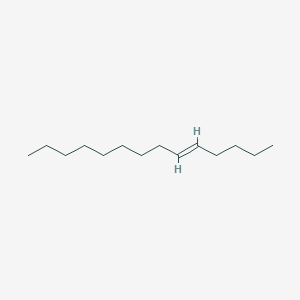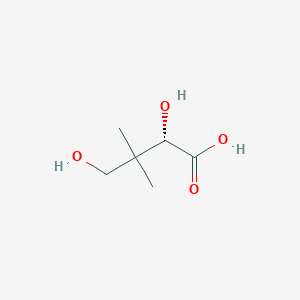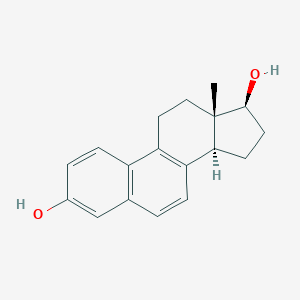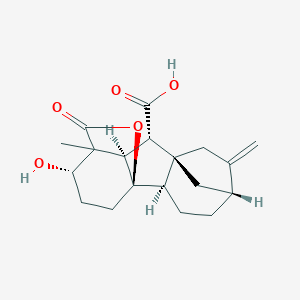
Ácido giberélico A4
Descripción general
Descripción
Gibberellin A4 is a plant hormone that regulates growth and differentiation of plant cells for elongation, germination, and enzyme induction . It is a small molecule that was initially identified in Gibberella fujikuroi . It is also found in the micropylar endothelium cells of Arabidopsis maternal seed tissue and triggers suspensor programmed cell death (PCD) in the embryo .
Synthesis Analysis
The enzymatic total synthesis of Gibberellin A4 is achieved with recombinant biosynthetic enzymes from stable isotope-labeled acetate . Mevalonate (MVA) is a key intermediate for the terpenoid biosynthetic pathway . The diterpene hydrocarbon, ent-kaurene, is synthesized from 13C-acetate and 13C-MVA with ten and six recombinant enzymes in one test tube, respectively .Molecular Structure Analysis
Gibberellin A4 has a molecular formula of C19H24O5 . Its average mass is 332.391 Da and its monoisotopic mass is 332.162384 Da . It belongs to the class of organic compounds known as c19-gibberellin 6-carboxylic acids .Physical And Chemical Properties Analysis
Gibberellin A4 has a density of 1.4±0.1 g/cm3, a boiling point of 574.2±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±3.6 mmHg at 25°C . Its molar refractivity is 84.3±0.4 cm3 .Aplicaciones Científicas De Investigación
Estas aplicaciones destacan los roles multifacéticos de GA4 en la biología vegetal. Los investigadores continúan explorando su potencial en la mejora de cultivos, la resistencia al estrés y la agricultura sostenible . Además, los estudios de optimización de la producción de GA4 han investigado factores como el aceite vegetal y los precursores . Tenga en cuenta que, si bien GA4 tiene aplicaciones prometedoras, sus efectos pueden variar según la especie vegetal, la etapa de desarrollo y las condiciones ambientales. 🌱🔬
Mecanismo De Acción
Target of Action
Gibberellin A4 primarily targets the Arylacetamide deacetylase-like 2 in humans . This enzyme plays a crucial role in the metabolism of various substances within the body.
Mode of Action
It is known that gibberellins function as hormones in plants, affecting growth and differentiation in organs where their concentration is tightly regulated .
Biochemical Pathways
Gibberellins are produced by all vascular plants and several fungal and bacterial species. The biosynthesis of gibberellins has been studied extensively, providing detailed information on the pathways, biosynthetic enzymes, and their genes . Gibberellins are derived via the ent-gibberellane skeleton, but are synthesized via ent-kaurene .
Pharmacokinetics
It is known that the concentration of gibberellins in plant organs is very tightly regulated .
Result of Action
Gibberellins, including Gibberellin A4, play important roles in regulating various developmental processes in plants, including stem elongation, germination, dormancy, flowering, flower development, and leaf and fruit senescence . They also induce the secretion of α-amylase and other hydrolytic enzymes, which hydrolyze complex carbohydrates into simple sugars, providing an energy source for the growing embryo .
Action Environment
The action of Gibberellin A4, like other gibberellins, is influenced by developmental and environmental cues. Current research is focused on understanding how these cues regulate gibberellin biosynthesis and inactivation . For instance, species-specific gibberellin modifications were acquired during the evolution of flowering plants, suggesting an adaptation to different environmental conditions .
Análisis Bioquímico
Biochemical Properties
Gibberellin A4 plays a significant role in biochemical reactions within plants. It interacts with various enzymes, proteins, and other biomolecules, influencing their functions and activities . For instance, it is involved in the regulation of gibberellin biosynthesis and inactivation by developmental and environmental cues . The nature of these interactions is complex and tightly regulated, ensuring the proper functioning and development of the plant.
Cellular Effects
At the cellular level, Gibberellin A4 influences various types of cells and cellular processes. It impacts cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it encourages cell growth and elongation in the stems and between nodes . In some species of plants, Gibberellin A4 is involved in many more processes, further highlighting its importance in plant development .
Molecular Mechanism
The molecular mechanism of action of Gibberellin A4 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been found that the GA receptors and early GA signaling components (DELLA repressors and F-box activators) have been identified, and the molecular mechanism of DELLA-mediated transcription reprogramming has been determined . This shows how DELLAs integrate multiple signaling pathways to regulate plant vegetative and reproductive development in response to internal and external cues .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Gibberellin A4 change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched . Current research in plants is focused particularly on the regulation of gibberellin biosynthesis and inactivation by developmental and environmental cues .
Metabolic Pathways
Gibberellin A4 is involved in several metabolic pathways within plants. It interacts with various enzymes and cofactors, and can also affect metabolic flux or metabolite levels . For instance, it is synthesized by the action of terpene cyclases, cytochrome P450 mono-oxygenases, and 2-oxoglutarate-dependent dioxygenases localized, respectively, in plastids, the endomembrane system, and the cytosol .
Transport and Distribution
Gibberellin A4 is transported and distributed within cells and tissues in a regulated manner. It interacts with transporters or binding proteins, and these interactions can affect its localization or accumulation . There have been recent advances in understanding gibberellin transport and distribution and their relevance to plant development .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Gibberellin A4 involves a multi-step process that requires several key reactions including oxidation, cyclization, and reduction. The synthesis pathway can be divided into three main stages: synthesis of the precursor, cyclization of the precursor, and further modification of the cyclized product to form Gibberellin A4.", "Starting Materials": [ "Farnesyl pyrophosphate", "Sodium borohydride", "Sodium hydroxide", "Hydrogen peroxide", "Acetic acid", "Methanol", "Chloroform", "Sodium sulfate", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Synthesis of the precursor: Farnesyl pyrophosphate is reacted with sodium borohydride and sodium hydroxide to form 3β,7α-dihydroxy-15α-methyl-5α,8α,14β,17α-tetranorlabdane-13-one.", "Cyclization of the precursor: The precursor is reacted with hydrogen peroxide and acetic acid to form gibberellin precursor.", "Further modification of the cyclized product: The cyclized product is modified by reacting it with methanol, chloroform, sodium sulfate, sodium bicarbonate, and sodium chloride to form Gibberellin A4." ] } | |
Número CAS |
468-44-0 |
Fórmula molecular |
C19H24O5 |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
(2R,5R,9S,10R,11S,12S)-12-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid |
InChI |
InChI=1S/C19H24O5/c1-9-7-18-8-10(9)3-4-11(18)19-6-5-12(20)17(2,16(23)24-19)14(19)13(18)15(21)22/h10-14,20H,1,3-8H2,2H3,(H,21,22)/t10-,11-,12+,13-,14-,17-,18?,19?/m1/s1 |
Clave InChI |
RSQSQJNRHICNNH-VGBRHYQBSA-N |
SMILES isomérico |
C[C@@]12[C@H](CCC3([C@@H]1[C@@H](C45[C@H]3CC[C@H](C4)C(=C)C5)C(=O)O)OC2=O)O |
SMILES |
CC12C(CCC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)O)OC2=O)O |
SMILES canónico |
CC12C(CCC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)O)OC2=O)O |
Apariencia |
White to off-white powder |
Otros números CAS |
468-44-0 |
Pictogramas |
Irritant |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
4a,1-(Epoxymethano)-7,9a-methanobenz[a]azulene, gibbane-1,10-dicarboxylic Acid Deriv.; GA4; 2β,4a-Dihydroxy-1-methyl-8-methylene-4aα,4bβ-gibbane-1α,10β-dicarboxylic Acid; (1α,2β,4aα,4bβ,10β)-2,4a-Dihydroxy-1-methyl-8-methylene-gibbane-1,10-dicarboxylic Acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of gibberellin A4?
A1: Gibberellin A4 has a molecular formula of C19H24O5 and a molecular weight of 332 g/mol. [] ()
Q2: Is there spectroscopic data available for gibberellin A4?
A2: Yes, researchers have used techniques like nuclear magnetic resonance (NMR) to assign 1H NMR chemical shifts for ring A protons in gibberellin A4 methyl esters and its derivatives. [] () This information provides valuable insights into the structure and conformation of the molecule.
Q3: How is gibberellin A4 synthesized in plants?
A3: Gibberellin A4 is synthesized from earlier gibberellins like GA9. Research using radiolabeled gibberellins in Gibberella fujikuroi cultures revealed that GA4 can be dehydrogenated to GA7, which is then 7-hydroxylated to form GA3. Alternatively, GA4 can be directly 7-hydroxylated to GA1. [] ()
Q4: Can exogenous gibberellin A4 influence endogenous gibberellin levels in plants?
A4: Yes, studies in Pinus sylvestris seedlings have shown that applying gibberellin A4 as a soil drench can significantly elevate the concentrations of GA4, GA7, and GA9 in needles and the cambial region. This suggests that exogenously applied GA4 can be absorbed by roots and transported to other plant parts, influencing endogenous gibberellin levels. [] ()
Q5: What are the primary effects of gibberellin A4 on plant growth and development?
A5: Gibberellin A4 plays a significant role in promoting shoot elongation, enhancing flowering, and influencing wood formation in various plant species.
Q6: How does gibberellin A4 influence flowering in conifers?
A6: Gibberellin A4 has shown remarkable efficacy in promoting flowering in various conifer species. Research indicates that applying GA4 at specific stages of bud development can significantly enhance the production of both male (pollen) and female (seed) cones. [, , , , , , ]
Q7: Is the timing of gibberellin A4 application crucial for its effect on flowering?
A7: Yes, the timing of GA4 application is crucial for optimal flowering response. Studies across multiple species emphasize that applying GA4 before or during the early stages of reproductive bud differentiation yields the best results. [, , , , , ]
Q8: Are there species-specific differences in the response to gibberellin A4 treatment for flowering?
A8: Yes, while GA4 generally promotes flowering in many conifers, the specific response and optimal treatment conditions can vary considerably across species and even within different populations of the same species. Factors like GA4 concentration, application method, and environmental conditions can influence the effectiveness. [, , , , , , , , ]
Q9: Can gibberellin A4 be used to manipulate sex expression in conifers?
A9: Research suggests that GA4 can influence sex expression in some conifers. For instance, in Picea engelmannii, GA4 consistently promoted the production of seed cones but did not impact male flowering, suggesting potential for manipulating sex expression to manage seed and pollen production in controlled settings. []
Q10: Does gibberellin A4 influence fruit development in non-coniferous species?
A10: Yes, studies have demonstrated the ability of GA4 to induce parthenocarpic (seedless) fruit growth in apple cultivars. The application of GA4 resulted in fruit development to maturity, with some cultivars exhibiting fruit size and quality comparable to seeded fruits. []
Q11: What is the role of gibberellin A4 in wood formation?
A11: Studies in Pinus sylvestris have shown that GA4 can promote tracheid production, a key process in wood formation. This effect appears to be mediated by an increase in the levels of indole-3-acetic acid (IAA), another plant hormone crucial for growth and development, within the cambial region of the plant stem. []
Q12: Can gibberellin A4 interact with other plant hormones to influence plant development?
A12: Yes, research indicates that GA4 can interact synergistically with other plant hormones like auxins to regulate plant development. For instance, applying GA4 and naphthaleneacetic acid (NAA), an auxin, together resulted in a significant increase in the production of seed cone buds in white spruce, surpassing the effects of either hormone alone. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




